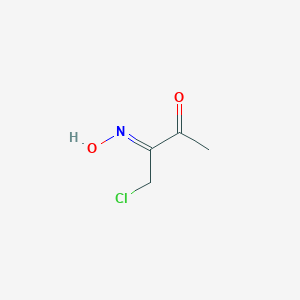

4-Chloro-3-(hydroxyimino)butan-2-one

Description

4-Chloro-3-(hydroxyimino)butan-2-one is a ketone derivative featuring a hydroxyimino (≡N–OH) group at the 3-position and a chlorine substituent at the 4-position of the butan-2-one backbone. This structural motif confers unique reactivity, making it valuable in synthetic organic chemistry, particularly as a precursor for heterocyclic compounds or metal complexes.

Properties

IUPAC Name |

(3Z)-4-chloro-3-hydroxyiminobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c1-3(7)4(2-5)6-8/h8H,2H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZWFAYEDBGMDN-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=N/O)/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14366-10-0 | |

| Record name | 1-chlorobutane-2,3-dione 2-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : 50 g of 4-hydroxy-2-butanone is dissolved in a 500 mL four-neck flask and cooled to −5°C to minimize side reactions.

-

Chlorination : 82 g of thionyl chloride (SOCl₂) is added dropwise under controlled conditions. The exothermic reaction is moderated by maintaining the temperature below 0°C during addition.

-

Post-Reaction Processing :

-

After complete addition, the mixture is stirred at room temperature for 2–3 hours to ensure complete conversion.

-

The temperature is then raised to 60°C for 0.5–1 hour to drive residual reactions.

-

Neutralization with 5% sodium bicarbonate solution adjusts the pH to 7, followed by vacuum distillation to isolate 4-chloro-2-butanone.

-

Key Advantages

-

Solvent-Free : Eliminates the need for hexane or other solvents, reducing waste and cost.

-

Scalability : Simplified equipment requirements (single reactor, no specialized apparatus) enable large-scale production.

The introduction of the hydroxyimino group is achieved through oximation, a reaction between 4-chloro-2-butanone and hydroxylamine (NH₂OH). While not explicitly detailed in the provided sources, this step follows established protocols for ketone oximation, adapted to the chlorinated substrate.

Standard Oximation Protocol

-

Reagent Ratios :

-

Molar ratio of 4-chloro-2-butanone to hydroxylamine hydrochloride (NH₂OH·HCl): 1:1.2.

-

Solvent: Ethanol or aqueous ethanol (50–70% v/v).

-

-

Reaction Conditions :

-

Temperature: 60–80°C.

-

Duration: 4–6 hours.

-

pH Control: Maintained at 4–5 using sodium acetate buffer to optimize imine formation.

-

-

Workup :

-

Cooling the mixture precipitates the oxime, which is filtered and recrystallized from ethanol/water.

-

Typical Yield : 80–85% (based on analogous oximation reactions).

Chemical Reactions Analysis

4-Chloro-3-(hydroxyimino)butan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

In organic synthesis, 4-Chloro-3-(hydroxyimino)butan-2-one serves as an important intermediate. Its ability to undergo various reactions makes it valuable for synthesizing more complex molecules.

Reactions Involving 4-Chloro-3-(hydroxyimino)butan-2-one:

| Reaction Type | Description |

|---|---|

| Condensation Reactions | Forms new compounds by reacting with aldehydes or ketones. |

| Reduction Reactions | Can be reduced to yield amines or other functional groups. |

| Coordination Chemistry | Acts as a ligand in metal complex formation, enhancing the properties of metals. |

Medicinal Chemistry

Research indicates that 4-Chloro-3-(hydroxyimino)butan-2-one exhibits significant biological activities, particularly in the development of anticancer agents. Studies have shown that metal complexes formed with this compound display enhanced cytotoxicity against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the antitumor activity of synthesized metal complexes derived from 4-Chloro-3-(hydroxyimino)butan-2-one. The results highlighted:

- Cytotoxic Effects : The complexes demonstrated higher cytotoxicity compared to standard anticancer drugs like doxorubicin.

- Mechanism of Action : The mechanism involved apoptosis induction in cancer cells, making these complexes promising candidates for further drug development .

Coordination Chemistry

In coordination chemistry, 4-Chloro-3-(hydroxyimino)butan-2-one acts as a bidentate ligand, coordinating with transition metals such as Cu(II), Ni(II), and Co(II). These metal complexes have been studied for their structural properties and biological activities.

Properties of Metal Complexes:

| Metal Complex | Structure Type | Biological Activity |

|---|---|---|

| Cu(II) Complex | Square Planar | Anticancer activity |

| Ni(II) Complex | Octahedral | Antimicrobial properties |

| Co(II) Complex | Tetrahedral | Enzyme inhibition |

Mechanism of Action

The mechanism of action of 4-Chloro-3-(hydroxyimino)butan-2-one involves its interaction with molecular targets such as enzymes and proteins. The hydroxyimino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chloro group can participate in nucleophilic substitution reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Hydroxyimino)butan-2-one

- Structure : Lacks the 4-chloro substituent present in the target compound.

- Reactivity: The hydroxyimino group participates in tautomerism and metal chelation, but the absence of chlorine reduces electrophilicity at the 4-position.

- Applications : Serves as a ligand precursor for metal complexes (e.g., Au, Pd) in catalysis .

(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

- Structure: Features a chlorine at the 1-position, an amino group at the 3-position, and a phenyl group at the 4-position.

- Molecular Formula: C₁₀H₁₃Cl₂NO (MW: 234.12) .

- Applications: Used as a protease inhibitor (e.g., H-Phe-CMK·HCl) in biochemical studies. The phenyl and amino groups enhance its biological activity compared to the hydroxyimino analog .

4-Hydroxy-3-methyl-2-butanone

- Structure : Contains a hydroxyl group at the 4-position and a methyl group at the 3-position.

- Molecular Formula : C₅H₁₀O₂ (MW: 102.13) .

- Properties: Lower electrophilicity due to the absence of chlorine and hydroxyimino groups. Used as a flavoring agent and intermediate in fragrances .

5-Chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

- Structure: A complex indole derivative with multiple chlorine atoms and an oxyimino group.

- Molecular Formula : C₁₉H₁₄Cl₄N₂O₃ (MW: 468.14) .

- Applications : Acts as a kinase inhibitor or agrochemical intermediate. The chlorine atoms enhance lipophilicity and target binding .

Comparative Data Table

*Calculated based on assumed structure.

Key Research Findings

- Chlorine Substitution: The 4-chloro group in 4-Chloro-3-(hydroxyimino)butan-2-one enhances electrophilicity, facilitating nucleophilic substitutions or eliminations compared to non-chlorinated analogs like 3-(hydroxyimino)butan-2-one .

- Hydroxyimino vs. Amino Groups: Compounds with hydroxyimino moieties (e.g., 4-Chloro-3-(hydroxyimino)butan-2-one) exhibit stronger metal-chelating properties than amino-substituted analogs (e.g., (S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl), making them suitable for catalysis .

Biological Activity

4-Chloro-3-(hydroxyimino)butan-2-one is an organic compound characterized by its oxime functional group, which has garnered interest in various biological applications. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C4H7ClN2O

- Molecular Weight : 136.56 g/mol

- IUPAC Name : 4-Chloro-3-(hydroxyimino)butan-2-one

The biological activity of 4-Chloro-3-(hydroxyimino)butan-2-one is largely attributed to its ability to interact with biological macromolecules. Compounds with oxime functionalities are known to exhibit various modes of action, including:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, altering their function.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways and cellular responses.

Antimicrobial Activity

Research indicates that 4-Chloro-3-(hydroxyimino)butan-2-one demonstrates significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Antitumor Activity

The compound has been evaluated for its antitumor effects. In vitro studies indicate that it can induce apoptosis in cancer cell lines, likely through mechanisms involving DNA damage and cell cycle arrest. The following table summarizes key findings from relevant studies:

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial properties of 4-Chloro-3-(hydroxyimino)butan-2-one revealed a notable reduction in bacterial growth for both Gram-positive and Gram-negative strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent against resistant bacterial infections.

- Cytotoxicity in Cancer Research : In a series of experiments assessing the cytotoxic effects on various cancer cell lines, 4-Chloro-3-(hydroxyimino)butan-2-one was found to selectively target malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects commonly associated with conventional chemotherapeutic agents.

Q & A

Q. What synthetic routes are optimal for preparing 4-Chloro-3-(hydroxyimino)butan-2-one with high purity?

- Methodological Answer : The synthesis typically involves oxime formation from a ketone precursor (e.g., 4-Chloro-2-butanone) using hydroxylamine under controlled pH (~5–6) and temperature (40–60°C). Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitor reaction progress using TLC or HPLC to ensure complete conversion and minimize byproducts like unreacted ketone or over-oxidized species .

Q. Which spectroscopic techniques are most effective for characterizing the hydroxyimino group in this compound?

- Methodological Answer :

- IR Spectroscopy : The hydroxyimino (N–O) stretch appears near 1630–1670 cm⁻¹, while the C=N stretch is observed at ~1500–1550 cm⁻¹.

- NMR : The oxime proton (N–OH) resonates as a broad singlet at δ 10–12 ppm in DMSO-d6. ¹³C NMR confirms the C=N signal at ~150–160 ppm.

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for chlorine (M+2 peak) and confirm molecular ion integrity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for electronic properties?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can calculate molecular orbitals, partial charges, and dipole moments. Compare computed IR/NMR spectra with experimental data to validate structural assignments. For discrepancies in reactivity predictions, incorporate solvent effects (PCM model) and exact exchange terms to improve accuracy .

Q. What strategies address crystallographic ambiguities in determining the oxime configuration (E/Z isomerism)?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELX software for refinement. The hydroxyimino group’s geometry (bond lengths and angles) distinguishes E/Z isomers. If twinning or disorder occurs, employ high-resolution data (≤0.8 Å) and restraints on thermal parameters. For ambiguous cases, complement with DFT-optimized geometries to cross-validate crystallographic data .

Q. How can stability issues during storage be systematically investigated?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature, humidity, light). Use HPLC to quantify degradation products (e.g., hydrolysis to ketone or oxidation to nitro compounds). For moisture sensitivity, store samples in desiccated environments with inert gas. Spectroscopic monitoring (UV-Vis) of λ_max shifts can track decomposition kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.